2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a dimethylaminophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- 2-(4-fluorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- 2-(4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
Uniqueness
2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, or methyl analogs. The bromine atom can also influence the compound’s electronic properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-19(2)14-7-5-13(6-8-14)18-16(20)11-21-15-9-3-12(17)4-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMYEZBMUIMFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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